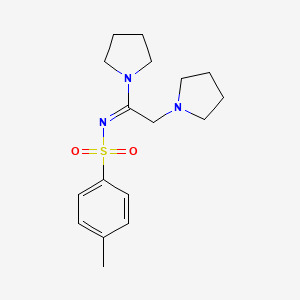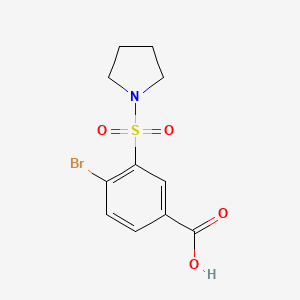
N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide, also known as CMF 101, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has a molecular weight of 327.83 g/mol.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and glucose metabolism. N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to have various biochemical and physiological effects in animal models and cell culture studies. In cancer cells, N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that inhibit cancer cell growth and promote cell death. In diabetes research, N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to improve glucose tolerance and insulin sensitivity by increasing the expression of glucose transporter proteins and reducing inflammation in adipose tissue. In inflammation research, N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 for lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to have minimal toxicity in animal models and cell culture studies, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 is its relatively low solubility in water, which makes it difficult to administer in vivo. This limitation can be overcome by formulating N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 in a suitable vehicle or by developing prodrug derivatives that have improved solubility and bioavailability.
Orientations Futures
There are several future directions for the research and development of N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of prodrug derivatives that have improved solubility and bioavailability. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 in various diseases, including cancer, diabetes, and inflammation. Finally, the identification of the molecular targets and signaling pathways that are involved in the mechanism of action of N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 will provide valuable insights into the potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 involves a multi-step process that starts with the reaction of 4-chloroaniline with 2-methoxy-4-(methylthio)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction yields the intermediate product, 4-(4-chlorophenyl)-2-methoxy-4-oxo-3-(methylthio)butanoic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminobenzamide to yield N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In diabetes research, N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to improve glucose tolerance and insulin sensitivity in animal models. In inflammation research, N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to reduce inflammation in animal models of arthritis and colitis.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-14-9-12(20-2)7-8-13(14)15(18)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUBBVKOHMZEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5795854.png)
![2,2'-{[2-(ethylthio)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]imino}diethanol](/img/structure/B5795865.png)
methanone](/img/structure/B5795877.png)

![2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide](/img/structure/B5795899.png)
![4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid](/img/structure/B5795906.png)
![2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5795920.png)


![4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5795931.png)



